molecular formula C9H7ClO2 B195612 1-(3-Chlorophenyl)propane-1,2-dione CAS No. 10557-17-2

1-(3-Chlorophenyl)propane-1,2-dione

Cat. No.: B195612
CAS No.: 10557-17-2
M. Wt: 182.6 g/mol
InChI Key: OXRBHYVHVKOEQX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propane-1,2-dione is an organic compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol . It is a derivative of propane-1,2-dione, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including synthetic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chlorophenyl)propane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those related to central nervous system disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)propane-1,2-dione: Similar structure but with the chlorine atom at the para position.

    1-(2-Chlorophenyl)propane-1,2-dione: Chlorine atom at the ortho position.

    1-(3-Bromophenyl)propane-1,2-dione: Bromine atom instead of chlorine at the meta position.

Uniqueness: 1-(3-Chlorophenyl)propane-1,2-dione is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-chlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRBHYVHVKOEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544399
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-17-2
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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